molecular formula C12H13BrN2O B2455859 2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide CAS No. 1333703-44-8

2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide

カタログ番号 B2455859
CAS番号: 1333703-44-8
分子量: 281.153
InChIキー: HVSAOXCYGWFCHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide, commonly known as BRD0705, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 is involved in the regulation of gene expression, chromatin remodeling, and cell cycle progression, making it an attractive target for cancer therapy.

作用機序

BRD0705 acts as a competitive inhibitor of the bromodomain of 2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide, preventing its interaction with acetylated histones and other transcription factors. This inhibition leads to the suppression of oncogenic gene expression and the induction of apoptosis in cancer cells. 2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide has been shown to play a key role in the maintenance of cancer stem cells, which are responsible for tumor initiation and progression. Therefore, the inhibition of 2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide by BRD0705 could potentially target cancer stem cells and prevent tumor recurrence.
Biochemical and Physiological Effects
BRD0705 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. It has also been demonstrated to reduce the expression of oncogenic genes, such as c-Myc and Bcl-2, which are involved in cell proliferation and survival. In addition, BRD0705 has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.

実験室実験の利点と制限

One of the main advantages of BRD0705 is its specificity for 2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, including high solubility and bioavailability. However, one limitation of BRD0705 is its relatively short half-life, which may require frequent dosing in clinical applications. In addition, further studies are needed to determine the optimal dose and treatment regimen for BRD0705.

将来の方向性

There are several potential future directions for the research and development of BRD0705. One area of interest is the combination of BRD0705 with other chemotherapeutic agents to enhance its efficacy. Another potential direction is the development of more potent and selective inhibitors of 2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide, which could improve the therapeutic index of this class of compounds. Finally, further studies are needed to determine the safety and efficacy of BRD0705 in clinical trials, which could lead to its approval as a new cancer therapy.

合成法

The synthesis of BRD0705 involves several steps, starting with the reaction of 3-bromobenzaldehyde with malononitrile to form 2-cyano-3-(3-bromophenyl)acrylonitrile. This intermediate is then reacted with 2-methylpropanal in the presence of sodium ethoxide to yield the final product, BRD0705. The synthesis of BRD0705 has been optimized to yield high purity and good yields, making it a viable candidate for further research.

科学的研究の応用

BRD0705 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. It has been demonstrated to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, BRD0705 has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

特性

IUPAC Name

2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-12(2,11(16)15-7-6-14)9-4-3-5-10(13)8-9/h3-5,8H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSAOXCYGWFCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。